2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole
Overview
Description
2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole (BMO) is an organic compound that has been studied extensively in the past decade due to its potential applications in various scientific fields. BMO is a heterocyclic compound with a five-membered ring structure containing two nitrogen atoms and three carbon atoms. It has been widely used in medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
Corrosion Inhibition
2,5-Bis(n-methylphenyl)-1,3,4-oxadiazole compounds have been found effective as corrosion inhibitors, particularly in cooling water systems for metals like brass. These compounds inhibit both cathodic and anodic reactions, suggesting a mixed type of control in corrosion inhibition. They have also been studied in combination with non-oxidizing biocides for enhanced effects against corrosion and biocorrosion (Rochdi et al., 2014).
Fluorescent Sensor Properties
A series of 2,5-bis(4-methylphenyl)-1,3,4-oxadiazole derivatives were synthesized and investigated for their properties as fluorescent sensors. These compounds demonstrated a shift in UV absorption and fluorescence emission upon exposure to fluoride anions, making them potentially useful for anion sensing (Kwak et al., 2007).
Electroluminescent Device Applications
1,3,4-oxadiazole derivatives containing alkoxy chains have been synthesized, with a focus on their application in electroluminescent devices. These compounds have shown potential in enhancing the efficiency of light-emitting devices due to their beneficial optical and electrochemical properties (Zhang et al., 2007).
Chemosensors for Anions
2,5-Bis(2-hydroxyphenyl)-1,3,4-oxadiazole has been employed as a chemosensor with high selectivity for anions like H2PO4- and F-. This application is significant in the field of chemical sensing due to its high sensitivity and specificity (Tong et al., 2003).
Anti-Cancer and Anti-Diabetic Applications
New 1,3,4-oxadiazole derivatives were synthesized and assessed for their anti-cancer and anti-diabetic properties. These compounds were evaluated through molecular docking experiments, cytotoxic assays, and in vivo studies, indicating their potential as therapeutic agents (Shankara et al., 2022).
properties
IUPAC Name |
2,5-bis(2-methylphenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-5-9-13(11)15-17-18-16(19-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGVHHSGIQBGCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176488 | |
Record name | 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
22020-68-4 | |
Record name | 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22020-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022020684 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC90470 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90470 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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